molecular formula C10H9N3O4S B11006967 methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate

methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate

Cat. No.: B11006967
M. Wt: 267.26 g/mol
InChI Key: PLKGLXBFDDNJFN-UHFFFAOYSA-N
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Description

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Chemical Reactions Analysis

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets . This binding can inhibit or modulate the activity of enzymes and receptors involved in various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate

InChI

InChI=1S/C10H9N3O4S/c1-17-7(14)5-11-8(15)6-4-12-10-13(9(6)16)2-3-18-10/h2-4H,5H2,1H3,(H,11,15)

InChI Key

PLKGLXBFDDNJFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

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